N-Isovaleroylglycine
Overview
Description
N-Isovaleroylglycine, also known as N-(3-methylbutanoyl)glycine, is an organic compound with the molecular formula C7H13NO3. It is a derivative of glycine, where the amino group is acylated with isovaleric acid. This compound is a minor metabolite of leucine, an essential amino acid, and is found in human urine. It is particularly significant in the context of metabolic disorders such as isovaleric acidemia .
Mechanism of Action
Target of Action
N-Isovaleroylglycine is an acyl glycine, a class of compounds that are minor metabolites of fatty acids . The primary target of this compound is the enzyme glycine N-acyltransferase . This enzyme catalyzes the chemical reaction that produces N-acylglycines, including this compound .
Mode of Action
The mode of action of this compound involves its interaction with glycine N-acyltransferase. The enzyme catalyzes the reaction of acyl-CoA and glycine to produce CoA and N-acylglycine . In this process, this compound is produced as a byproduct of the catabolism of the amino acid leucine .
Biochemical Pathways
This compound is involved in the metabolic pathway of leucine, an essential amino acid . It is a byproduct of leucine catabolism, which is part of the larger metabolic pathway of fatty acid oxidation .
Result of Action
The production of this compound as a byproduct of leucine catabolism is a normal metabolic process . The excretion of certain acyl glycines, including this compound, is increased in several inborn errors of metabolism . In certain cases, the measurement of these metabolites in body fluids can be used to diagnose disorders associated with mitochondrial fatty acid beta-oxidation .
Biochemical Analysis
Biochemical Properties
N-Isovaleroylglycine is produced through the action of glycine N-acyltransferase (EC 2.3.1.13), which catalyzes the chemical reaction: acyl-CoA + glycine – > CoA + N-acylglycine . It is a byproduct of the catabolism of the amino acid leucine .
Cellular Effects
Changes in its levels can be indicative of metabolic disorders, such as isovaleric acidemia
Molecular Mechanism
The molecular mechanism of this compound involves its role as an intermediate in leucine metabolism . It is produced through the action of glycine N-acyltransferase
Temporal Effects in Laboratory Settings
Its analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) can facilitate the precise measurement of this compound in complex biological matrices .
Metabolic Pathways
This compound is involved in the metabolism of branched-chain amino acids, particularly as an intermediate in leucine metabolism . It is produced through the action of glycine N-acyltransferase .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Isovaleroylglycine can be synthesized through the reaction of glycine with isovaleryl chloride. The reaction typically involves the use of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Aqueous or organic solvents like dichloromethane.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Raw Materials: Glycine and isovaleryl chloride.
Catalysts: Bases like sodium hydroxide or potassium carbonate.
Purification: Techniques such as crystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-Isovaleroylglycine undergoes several types of chemical reactions, including:
Hydrolysis: In acidic or basic conditions, it can hydrolyze to form isovaleric acid and glycine.
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Substitution: The acyl group can be substituted with other acyl groups under appropriate conditions
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Acyl chlorides or anhydrides in the presence of a base
Major Products Formed
Hydrolysis: Isovaleric acid and glycine.
Oxidation: Corresponding carboxylic acids.
Substitution: Various N-acylglycines depending on the acylating agent used
Scientific Research Applications
N-Isovaleroylglycine has several scientific research applications:
Chemistry: Used as a reference compound in the study of acyl glycines and their metabolic pathways.
Biology: Investigated for its role in metabolic disorders, particularly isovaleric acidemia.
Medicine: Used as a biomarker for diagnosing metabolic disorders and monitoring treatment efficacy.
Industry: Employed in the synthesis of other organic compounds and as an intermediate in chemical manufacturing
Comparison with Similar Compounds
Similar Compounds
N-Isovalerylglycinate: The conjugate base of N-Isovaleroylglycine.
N-Acetylglycine: Another N-acylglycine with an acetyl group instead of an isovaleryl group.
N-Butyrylglycine: An N-acylglycine with a butyryl group.
Uniqueness
This compound is unique due to its specific role in leucine metabolism and its diagnostic significance in isovaleric acidemia. Unlike other N-acylglycines, it is specifically associated with the catabolism of leucine and the metabolic disorder isovaleric acidemia .
Biological Activity
N-Isovaleroylglycine (IVG) is a significant metabolite associated with the catabolism of the branched-chain amino acid leucine. Its biological activity is primarily linked to metabolic pathways, particularly in relation to isovaleric acidemia (IVA), a disorder characterized by the accumulation of isovaleryl-CoA due to enzyme deficiencies. This article explores the biological activity of this compound, its biosynthesis, physiological roles, and clinical significance.
1. Biosynthesis and Metabolic Pathways
This compound is synthesized through the action of glycine N-acyltransferase (GLYAT), which catalyzes the conjugation of isovaleryl-CoA with glycine. This reaction serves as a detoxification pathway for excess isovaleryl-CoA, converting it into a less toxic form that can be excreted via urine. The reaction can be summarized as follows:
This pathway plays a crucial role in regulating levels of potentially harmful metabolites in individuals with metabolic disorders.
2.1 Isovaleric Acidemia
Isovaleric acidemia is caused by a deficiency in isovaleryl-CoA dehydrogenase, leading to the accumulation of isovaleryl-CoA and its metabolites, including this compound. The clinical manifestations can vary significantly:
- Acute Neonatal-Onset Form : Presents with severe metabolic acidosis shortly after birth, often resulting in rapid deterioration and high mortality rates if untreated.
- Chronic Infantile Form : Characterized by intermittent episodes of ketoacidosis, which can be managed with dietary modifications and supplementation.
Case Study Example : A patient diagnosed with acute IVA exhibited massive ketonuria and elevated levels of both 3-hydroxyisovaleric acid and this compound. Treatment involved sodium bicarbonate for acidosis correction and carnitine supplementation, leading to significant recovery .
2.2 Urinary Excretion
Studies have shown that patients with IVA excrete significant amounts of this compound. For instance, one report indicated a daily excretion rate of 1.7 grams in a patient suffering from this condition . Monitoring urinary levels of this compound can thus serve as a diagnostic tool for IVA.
3. Physiological Roles
This compound may have roles beyond mere detoxification:
- Detoxification Pathway : Serves as a mechanism to mitigate the effects of toxic metabolites resulting from leucine metabolism.
- Potential Signaling Molecule : Emerging research suggests that acylated amino acids, including this compound, may have independent biological functions that could influence metabolic signaling pathways .
4. Research Findings
Recent studies have highlighted the importance of understanding this compound's role in various metabolic disorders:
- Metabolic Signature Analysis : Research indicates that alterations in amino acid profiles, including increased levels of this compound, correlate with systemic diseases such as cancer and diabetes .
- Pharmacological Importance : Investigations into the pharmacological properties of acylated amino acids suggest potential therapeutic applications in managing metabolic dysregulation .
5. Summary Table of Key Findings
Aspect | Details |
---|---|
Biosynthesis Enzyme | Glycine N-acyltransferase (GLYAT) |
Pathological Association | Isovaleric Acidemia (IVA) |
Excretion Rate | Up to 1.7 grams/day in affected patients |
Clinical Manifestations | Acute neonatal onset; chronic infantile form |
Therapeutic Measures | Dietary management; carnitine supplementation; monitoring urinary levels |
Potential Roles | Detoxification; possible signaling functions |
Properties
IUPAC Name |
2-(3-methylbutanoylamino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-5(2)3-6(9)8-4-7(10)11/h5H,3-4H2,1-2H3,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQXMKMBBMNNQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338092 | |
Record name | N-Isovaleroylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00338092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Isovalerylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000678 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
16284-60-9 | |
Record name | Isovalerylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16284-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Isovaleroylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016284609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Isovaleroylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00338092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 16284-60-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-ISOVALEROYLGLYCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8D4ZN9HT6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Isovalerylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000678 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
87 - 90 °C | |
Record name | Isovalerylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000678 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: What is the significance of altered N-Isovaleroylglycine levels in urine?
A1: this compound is a metabolite linked to leucine metabolism. Studies using metabolomics have identified changes in its urinary concentration in the context of different physiological states:
- Hyperglycemia: Research has demonstrated a significant increase in urinary this compound levels in individuals with type 2 diabetes following experimentally induced hyperglycemia []. This suggests a potential connection between glucose metabolism, leucine catabolism, and the development of diabetic complications.
- Bacterial Infection: In a mouse model, this compound was found to decrease significantly in urine 24 hours after infection with Staphylococcus aureus []. This highlights the metabolic disturbance caused by infection and suggests a potential role for this compound as a biomarker for monitoring infection progression or treatment response.
Q2: Can we use this compound as a diagnostic marker?
A2: While promising, more research is needed before using this compound as a standalone diagnostic marker. The studies cited provide early evidence of its altered levels in specific conditions:
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